Methyl (2-chloroacetyl)carbamate

説明

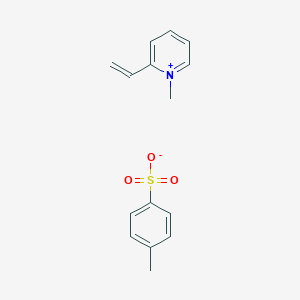

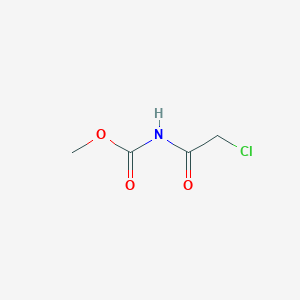

“Methyl (2-chloroacetyl)carbamate” is a chemical compound with the CAS Number: 13558-70-8 . It has a molecular weight of 151.55 and its IUPAC name is methyl chloroacetylcarbamate .

Synthesis Analysis

The synthesis of “Methyl (2-chloroacetyl)carbamate” involves a mixture of amine or diamine, carbon disulfide, and methyl (2-chloroacetyl)carbamate in acetonitrile . The mixture is stirred at room temperature for 10 minutes . After the reactant disappears, water is added to the mixture, which is then extracted with ethyl acetate . The extract is dried over anhydrous Na2SO4 and evaporated . The residue is purified by column chromatography on silica gel .

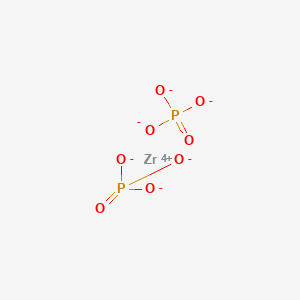

Molecular Structure Analysis

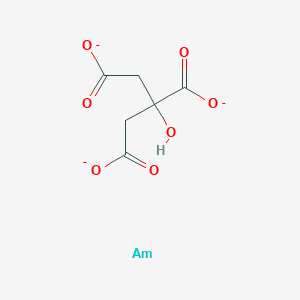

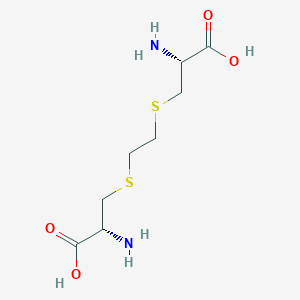

The molecular structure of “Methyl (2-chloroacetyl)carbamate” is represented by the formula C4H6ClNO3 . It contains a total of 14 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 (thio-) carbamate (aliphatic), and 1 imide .

Chemical Reactions Analysis

“Methyl (2-chloroacetyl)carbamate” is involved in the formation of N-substituted rhodanines through a base-assisted one-pot coupling and continuous cyclization process .

Physical And Chemical Properties Analysis

“Methyl (2-chloroacetyl)carbamate” has a melting point of 149-151°C . Its density is 1.3±0.1 g/cm3 . It has a molar refractivity of 30.8±0.3 cm3 and a polarizability of 12.2±0.5 10-24 cm3 .

科学的研究の応用

Microbial Degradation of Carbamate Pesticides

- Scientific Field : Microbiology .

- Summary of Application : Carbamate pesticides, which include Methyl (2-chloroacetyl)carbamate, are widely used in agriculture, food, and public health sectors . However, a significant portion of these pesticides persist in the environment, leading to ecological disturbances . Microbes, specifically bacteria, have adapted to degrade these compounds, playing a major role in their removal from the biosphere .

- Methods of Application : The degradation of carbamates in bacteria proceeds by the enzymatic hydrolysis of the carbamate ester or amide linkage . For example, the degradation of carbendazim in bacteria proceeds by the hydrolysis of the methyl carbamate side-chain to generate 2-aminobenzimidazole and methyl formate .

- Results or Outcomes : Over the past few decades, various genetic, metabolic, and biochemical analyses exploring carbamate degradation in bacteria have revealed certain conserved themes in metabolic pathways .

Carbamates in Drug Discovery

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Carbamate derivatives, including Methyl (2-chloroacetyl)carbamate, have received much attention in recent years due to their chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are part of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease .

- Methods of Application : In drugs, carbamates can play a role in drug-target interaction or improve the biological activity of parent molecules . In prodrugs, they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .

- Results or Outcomes : Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

Carbamates in Pesticides

- Scientific Field : Agricultural Chemistry .

- Summary of Application : Carbamates are widely used as pesticides (insecticides, fungicides, and herbicides) . They are integral part of many pesticides approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

- Methods of Application : Carbamates are applied to crops to control pests. They work by inhibiting the enzyme acetylcholinesterase, disrupting the nervous system of insects .

- Results or Outcomes : The use of carbamates has significantly improved crop yields by reducing losses due to pests .

Carbamates in Organic Synthesis

- Scientific Field : Organic Chemistry .

- Summary of Application : Carbamates are used as protecting groups of amines in organic synthesis .

- Methods of Application : In organic synthesis, carbamates are used to protect amines from unwanted reactions. After the desired reactions are complete, the carbamate group can be removed to reveal the amine .

- Results or Outcomes : The use of carbamates as protecting groups has enabled the synthesis of complex organic molecules .

Safety And Hazards

“Methyl (2-chloroacetyl)carbamate” is considered hazardous . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWSERLZKPGKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333827 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-chloroacetyl)carbamate | |

CAS RN |

13558-70-8 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)